

# **Application Notes and Protocols for CP-456773 (MCC950) in Murine Models**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

CP-456773, also known as MCC950, is a potent and selective small-molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2][3] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[4][5] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases and is an emerging area of interest in cancer research.[4][6] These application notes provide a comprehensive overview of the dosage and administration of CP-456773 in mouse models of inflammation and cancer, based on currently available preclinical data.

### **Data Presentation**

## Table 1: Dosage and Administration of CP-456773 in Mouse Inflammation Models



| Mouse<br>Model                                                                              | Administratio<br>n Route       | Dosage                          | Frequency                                      | Vehicle                                | Reference |
|---------------------------------------------------------------------------------------------|--------------------------------|---------------------------------|------------------------------------------------|----------------------------------------|-----------|
| Isoflurane-<br>induced<br>Cognitive<br>Impairment                                           | Intraperitonea<br>I (i.p.)     | 10 mg/kg                        | Single dose<br>30 min before<br>gas inhalation | Phosphate-<br>buffered<br>saline (PBS) | [7]       |
| Relapsing-<br>Remitting<br>Experimental<br>Autoimmune<br>Encephalomy<br>elitis (RR-<br>EAE) | Oral gavage                    | 20 mg/kg, 50<br>mg/kg           | Single bolus<br>dose                           | Not specified                          | [8]       |
| LPS-induced<br>Systemic<br>Inflammation                                                     | Intraperitonea<br>I (i.p.)     | Not specified                   | Pre-treatment 1 hour before LPS injection      | Not specified                          | [9]       |
| Obesity-<br>related<br>Chronic<br>Wound                                                     | Oral (in<br>drinking<br>water) | ~20<br>mg/kg/day<br>(0.3 mg/mL) | Ad libitum                                     | Drinking<br>water                      | [10]      |
| Primary<br>Dysmenorrhe<br>a                                                                 | Not specified                  | Not specified                   | Not specified                                  | Not specified                          | [3]       |
| Imiquimod-<br>induced Skin<br>Inflammation                                                  | Oral gavage                    | 200 mg/kg                       | Twice daily                                    | Not specified                          | [5]       |
| House Dust Mite (HDM)- induced Airway Inflammation                                          | Oral gavage                    | 200 mg/kg                       | Twice daily                                    | Not specified                          | [5]       |
| Acute<br>Peritonitis                                                                        | Oral gavage                    | 10 mg/kg                        | Single dose                                    | Not specified                          | [11]      |



Table 2: Dosage and Administration of CP-456773 in

**Mouse Cancer Models** 

| Mouse<br>Model                                | Administratio<br>n Route   | Dosage                | Frequency                                                                             | Vehicle       | Reference |
|-----------------------------------------------|----------------------------|-----------------------|---------------------------------------------------------------------------------------|---------------|-----------|
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Intraperitonea<br>I (i.p.) | 10 mg/kg, 15<br>mg/kg | Daily for the<br>first 3 days,<br>then every<br>second day<br>for the next<br>20 days | Not specified | [12]      |

## **Signaling Pathway**

The primary mechanism of action of CP-456773 is the inhibition of the NLRP3 inflammasome. This multi-protein complex is typically activated in a two-step process: priming and activation. The priming signal, often from microbial components or endogenous cytokines, leads to the upregulation of NLRP3 and pro-IL-1 $\beta$ . The activation signal, triggered by a variety of stimuli including ATP, crystalline substances, and pore-forming toxins, induces the assembly of the inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and procaspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-IL-1 $\beta$  and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell to propagate the inflammatory response. CP-456773 directly targets the NLRP3 protein, preventing its activation and the subsequent downstream inflammatory cascade.[4]





Click to download full resolution via product page

Caption: NLRP3 inflammasome pathway and inhibition by CP-456773.

## **Experimental Protocols**

## Protocol 1: Intraperitoneal Administration of CP-456773 for Acute Inflammation Models

This protocol is adapted from studies investigating the effects of CP-456773 in acute inflammatory conditions.[7]

#### Materials:

- CP-456773 (MCC950)
- Sterile phosphate-buffered saline (PBS) or other appropriate vehicle
- Sterile syringes and needles (27-30 gauge)
- Age- and sex-matched mice (e.g., C57BL/6)

#### Procedure:



- Preparation of Dosing Solution:
  - Aseptically prepare a stock solution of CP-456773 in a suitable vehicle. For a 10 mg/kg dose in a 25g mouse, a 1 mg/mL stock solution can be prepared.
  - Ensure the final solution is sterile and homogenous. Gentle warming or sonication may be required to fully dissolve the compound.
- · Animal Handling and Injection:
  - Weigh each mouse accurately to determine the precise injection volume.
  - Gently restrain the mouse, exposing the abdomen.
  - Perform the intraperitoneal injection into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
  - Administer the calculated volume of the CP-456773 solution or vehicle control.
- Post-injection Monitoring:
  - Monitor the animals for any signs of distress or adverse reactions following the injection.
  - Proceed with the induction of the inflammatory stimulus according to the specific model (e.g., LPS administration, isoflurane exposure).

## Protocol 2: Oral Gavage Administration of CP-456773 for Chronic Inflammation Models

This protocol is based on studies utilizing oral administration of CP-456773 for longer-term inflammatory models.[5]

#### Materials:

- CP-456773 (MCC950)
- Appropriate vehicle (e.g., 0.5% methylcellulose in water)



- · Sterile water
- Gavage needles (flexible-tipped recommended)
- Syringes
- Age- and sex-matched mice

#### Procedure:

- Preparation of Dosing Suspension:
  - Prepare a homogenous suspension of CP-456773 in the chosen vehicle. For a 200 mg/kg dose, a concentration of 20 mg/mL would be suitable for a typical gavage volume of 10 mL/kg.
  - Ensure the suspension is well-mixed before each administration.
- Animal Handling and Gavage:
  - Accurately weigh each mouse to calculate the required volume.
  - Gently restrain the mouse and ensure the head and body are in a straight line to facilitate the passage of the gavage needle.
  - Carefully insert the gavage needle over the tongue and into the esophagus. Do not force
    the needle.
  - Slowly administer the suspension into the stomach.
- Dosing Schedule and Monitoring:
  - Administer the CP-456773 suspension or vehicle control according to the predetermined schedule (e.g., twice daily).
  - Monitor the animals daily for changes in body weight, food and water intake, and any clinical signs of toxicity.



## Protocol 3: Intraperitoneal Administration of CP-456773 for Cancer Models

This protocol is derived from a study investigating the anti-tumor effects of CP-456773 in a head and neck cancer model.[12]

#### Materials:

- CP-456773 (MCC950)
- Sterile vehicle
- Sterile syringes and needles (27-30 gauge)
- · Tumor-bearing mice

#### Procedure:

- Preparation of Dosing Solution:
  - Prepare a sterile solution of CP-456773 in a suitable vehicle at the desired concentration (e.g., 1-1.5 mg/mL for a 10-15 mg/kg dose).
- · Animal Handling and Injection:
  - Weigh the tumor-bearing mice to calculate the injection volume.
  - Perform the intraperitoneal injection as described in Protocol 1.
- Dosing Regimen and Tumor Monitoring:
  - Administer the CP-456773 solution or vehicle control according to the specified regimen (e.g., daily for the initial phase, followed by every other day).
  - Monitor tumor growth regularly using calipers.
  - Monitor the overall health of the animals, including body weight and any signs of treatment-related toxicity.



### **Experimental Workflows**

General Workflow for In Vivo Efficacy Testing in Inflammation Models



Click to download full resolution via product page

Caption: Workflow for inflammation model efficacy testing.



#### General Workflow for In Vivo Efficacy Testing in Cancer Models



Click to download full resolution via product page

Caption: Workflow for cancer model efficacy testing.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibitors of the NLRP3 Inflammasome PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 inflammasome inhibitor MCC950 attenuates primary dysmenorrhea in mice via the NF-kB/COX-2/PG pathway PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efficacy and Pharmacology of the NLRP3 Inflammasome Inhibitor CP-456,773 (CRID3) in Murine Models of Dermal and Pulmonary Inflammation PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Small Molecule NLRP3 Inflammasome Inhibitor MCC950 Does Not Alter Wound Healing in Obese Mice [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Blockage of the NLRP3 inflammasome by MCC950 improves anti-tumor immune responses in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for CP-456773 (MCC950) in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669470#cp-195543-dosage-and-administration-formice]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com